N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide
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Overview
Description
N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.1811 g/mol . This compound is characterized by the presence of an acrylamide group and an imidazolidinone ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide typically involves the reaction of acrylamide with 2-oxoimidazolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Acrylamide+2-Oxoimidazolidine→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acrylamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the acrylamide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide involves its interaction with specific molecular targets. The acrylamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The imidazolidinone ring may also play a role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methacryloyloxyethyl)imidazolidin-2-one
- 2-(2-Oxoimidazolidin-1-yl)ethyl methacrylate
- Methacryloxyethyl ethylene urea
Uniqueness
N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide is unique due to its specific combination of an acrylamide group and an imidazolidinone ring. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
86241-66-9 |
---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
N-[(2-oxoimidazolidin-1-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C7H11N3O2/c1-2-6(11)9-5-10-4-3-8-7(10)12/h2H,1,3-5H2,(H,8,12)(H,9,11) |
InChI Key |
DJPBBQRCUOFFKU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCN1CCNC1=O |
Origin of Product |
United States |
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